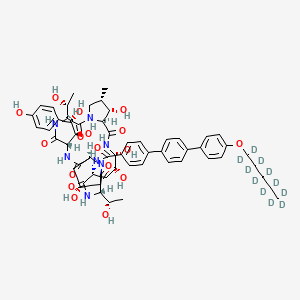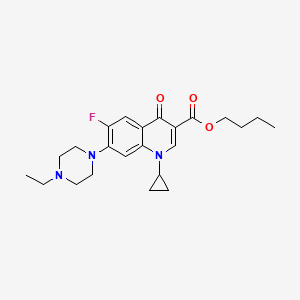
Enrofloxacin Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enrofloxacin Butyl Ester is a derivative of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. Enrofloxacin itself is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria . The esterification of Enrofloxacin with butyl alcohol enhances its pharmacokinetic properties, potentially improving its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Butyl Ester typically involves the esterification of Enrofloxacin with butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Enrofloxacin} + \text{Butyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin Butyl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the parent compound Enrofloxacin can undergo such reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Enrofloxacin and butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of Enrofloxacin.
Scientific Research Applications
Enrofloxacin Butyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections in animals.
Medicine: Explored for its improved pharmacokinetic properties compared to Enrofloxacin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations .
Mechanism of Action
The mechanism of action of Enrofloxacin Butyl Ester is similar to that of Enrofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, it prevents the supercoiling and subsequent replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Levofloxacin: A broad-spectrum antibiotic used in both human and veterinary medicine.
Comparison: Enrofloxacin Butyl Ester is unique due to its esterified form, which may offer improved solubility and bioavailability compared to its parent compound, Enrofloxacin. This can lead to enhanced therapeutic efficacy and reduced dosing frequency .
Properties
Molecular Formula |
C23H30FN3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
butyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30FN3O3/c1-3-5-12-30-23(29)18-15-27(16-6-7-16)20-14-21(19(24)13-17(20)22(18)28)26-10-8-25(4-2)9-11-26/h13-16H,3-12H2,1-2H3 |
InChI Key |
UMURLZVFTAULTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)CC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


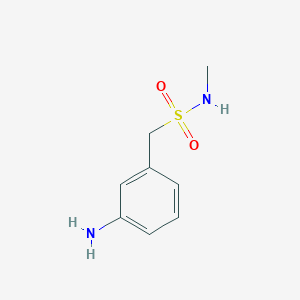
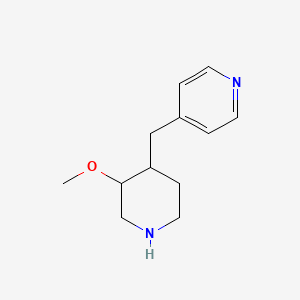
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
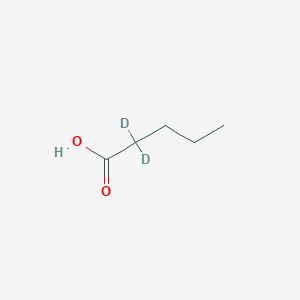

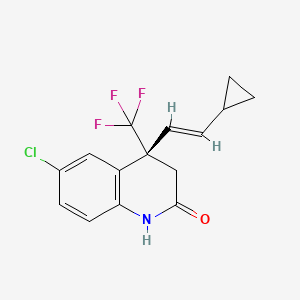
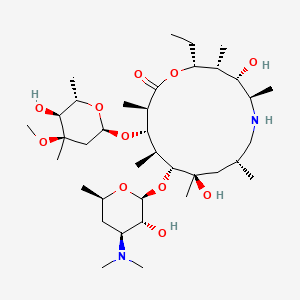

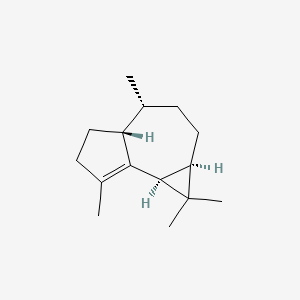

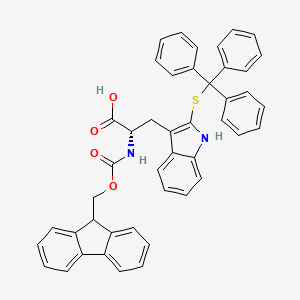
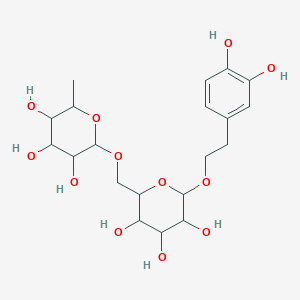
![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
